![molecular formula C17H20N2O4S B4441101 N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441101.png)
N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential use in treating chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic and inflammatory pain.
Wirkmechanismus
N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a highly selective antagonist of the AT2R. The AT2R is expressed in sensory neurons and is upregulated in response to nerve injury and inflammation. By blocking the AT2R, N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is able to reduce pain signaling in sensory neurons.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to reduce pain signaling in sensory neurons by blocking the AT2R. This results in a reduction in pain perception and an improvement in pain-related behaviors. N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to reduce inflammation and nerve damage in preclinical models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide in lab experiments is its high selectivity for the AT2R. This allows for precise targeting of pain signaling pathways and reduces the risk of off-target effects. The main limitation of using N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is its relatively short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide. One potential area of research is the development of more potent and longer-lasting AT2R antagonists. Another area of research is the identification of biomarkers that can be used to predict patient response to N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide. Finally, there is a need for further clinical trials to establish the safety and efficacy of N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide in treating chronic pain.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in treating chronic pain. Preclinical studies have shown that N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is effective in reducing pain in animal models of neuropathic and inflammatory pain. N-(2-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide has also been shown to be effective in reducing pain in human clinical trials.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-3-(methanesulfonamido)-4-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-16-8-6-5-7-14(16)18-17(20)13-10-9-12(2)15(11-13)19-24(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNKGGBACWZZLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.